4-bromo-1-ethyl-1H-pyrazole
Overview
Description
4-bromo-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : The synthesis of 4-bromo-1-ethyl-1H-pyrazole derivatives has been explored in various studies. For instance, a procedure for synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in insecticide production, has been developed, indicating potential in industrial applications due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
- Tautomerism and Structural Analysis : Studies on 4-bromo substituted 1H-pyrazoles have provided insights into their tautomerism in solid and solution states. Multinuclear magnetic resonance spectroscopy and X-ray crystallography have been used to study these compounds, enhancing understanding of their chemical behavior and structure (S. Trofimenko et al., 2007).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : Research has focused on the synthesis of various pyrazole derivatives, including those containing this compound, to explore their chemical properties and potential applications. For instance, the synthesis of novel oxime-containing pyrazole derivatives and their regulatory effects on apoptosis and autophagy in lung cancer cells have been studied, highlighting potential therapeutic applications (Liang-Wen Zheng et al., 2010).
Potential Therapeutic Applications
- Cytotoxic Activities : Some studies have synthesized new derivatives of this compound and tested their cytotoxic activities against various human cancer cell lines, indicating significant activity and potential as anti-cancer agents (Aladdin M. Srour et al., 2018).
- Antimicrobial and Antifungal Properties : Compounds derived from this compound have shown promising antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (A. Radwan et al., 2014).
Industrial Applications
- Insecticide Intermediates : The synthesis of intermediates such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate for new insecticides like chlorantraniliprole underscores the industrial relevance of this compound derivatives (Ji Ya-fei, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities, including inhibitory effects on certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other substances, and more.
Properties
IUPAC Name |
4-bromo-1-ethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSARLBJARXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502742 | |
Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71229-85-1 | |
Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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